Comparative Pyrolysis Reactivity: 1,3,5-Trimethylcyclohexane vs. 1,2,4-Trimethylcyclohexane and Methylcyclohexane
In a comprehensive experimental and kinetic modeling study of cyclohexane derivative pyrolysis, 1,3,5-trimethylcyclohexane (T135MCH) exhibited a quantifiably higher decomposition activity than its isomer 1,2,4-trimethylcyclohexane (T124MCH) and the less substituted methylcyclohexane (MCH) [1]. The study, which combined species profile measurements with theoretical bond dissociation enthalpy (BDE) calculations, directly attributed this to the effect of the 1,3,5-substitution pattern. The ortho-substitution in T124MCH and the increased number of reaction sites in T135MCH both weaken C-C and C-H bond strengths, but the distinct arrangement in T135MCH leads to a uniquely promoting decomposition activity and altered product distribution [1].
| Evidence Dimension | Relative Decomposition Activity (Pyrolysis Reactivity) |
|---|---|
| Target Compound Data | Higher decomposition activity, distinct product distribution (e.g., ethylene/benzene formation) [1]. |
| Comparator Or Baseline | 1,2,4-Trimethylcyclohexane (T124MCH) and Methylcyclohexane (MCH). |
| Quantified Difference | T135MCH exhibits promoted decomposition activity compared to MCH and altered pathways vs. T124MCH due to different BDEs and carbon skeleton length [1]. |
| Conditions | Extended flow reactor pyrolysis at low and atmospheric pressures, synchrotron VUV photoionization mass spectrometry, and kinetic modeling [1]. |
Why This Matters
For researchers developing kinetic models for jet fuels or investigating combustion mechanisms of alkylated cyclohexanes, the specific reactivity profile of 1,3,5-trimethylcyclohexane is non-interchangeable with its isomers, directly impacting the accuracy of predictive simulations and the interpretation of experimental results.
- [1] Zhu, Q., et al. (2022). Exploring the pyrolysis chemistry of 1,3,5-trimethylcyclohexane with insight into fuel isomeric and multiple substitution effects. Combustion and Flame, 244, 112234. View Source
